REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:13][O:12]C(=O)[NH:10]2)[CH:5]=[CH:6][C:7]=1[F:8].O.[OH-].[K+]>C(O)C>[NH2:10][CH:9]([C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1)[CH2:13][OH:12] |f:2.3|
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Name
|
|
Quantity
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0.27 g
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Type
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reactant
|
Smiles
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FC=1C=C(C=CC1F)C1NC(OC1)=O
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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0.28 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The resulting solution was then heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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EXTRACTION
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Details
|
the resulting residue was extracted with EtOAc (2×50 mL)
|
Type
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WASH
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Details
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The organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
It was filtered
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)C1=CC(=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.21 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |